N-Formyl Varenicline

Catalog No.
S761303
CAS No.
796865-82-2
M.F
C14H13N3O
M. Wt
239.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl Varenicline

CAS Number

796865-82-2

Product Name

N-Formyl Varenicline

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2

InChI Key

WFXWKRXICPYTSW-UHFFFAOYSA-N

SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O

Synonyms

6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxaldehyde; N-Formylvarenicline;

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O

Formation and Significance in Research

N-FV arises when Varenicline reacts with formic acid, either alone or in combination with formaldehyde. This process can occur during the production of Varenicline tablets, particularly in osmotic controlled-release formulations [].

The presence of N-FV is crucial for researchers in the pharmaceutical industry for several reasons:

  • Quality Control: N-FV serves as an impurity marker for Varenicline. Identifying and quantifying the level of N-FV in the final product is essential to ensure the purity and quality of the medication []. Regulatory agencies like the FDA set strict limits on the acceptable amount of impurities in pharmaceutical products, and N-FV falls under these regulations.
  • Stability Studies: Studying the formation and degradation of N-FV helps researchers understand the stability of Varenicline under different storage conditions. This information is vital for determining the shelf life of the medication and developing appropriate storage protocols to maintain its efficacy and safety [].
  • Analytical Method Development: The presence of N-FV necessitates the development of robust analytical methods to accurately distinguish and quantify both Varenicline and its impurity. This ensures the correct characterization of the final product and helps avoid potential misinterpretations in research and development [].

N-Formyl Varenicline is a chemical compound derived from Varenicline, which is primarily used as a smoking cessation aid. This compound results from the reaction of Varenicline with formic acid, typically occurring during the storage of pharmaceutical formulations. The formation of N-Formyl Varenicline is significant because it can impact the stability and efficacy of drug products containing Varenicline, thus limiting their shelf-life and therapeutic effectiveness .

The safety profile of N-Formyl Varenicline is not extensively studied. However, considering its structural similarity to Varenicline, it is likely to share some of its toxicological properties. Varenicline can cause side effects like nausea, headache, and abnormal dreams [].

The synthesis of N-Formyl Varenicline involves a reaction between Varenicline and formic acid. This reaction can be classified under the Eschweiler-Clarke reaction, where an amine reacts with formaldehyde and formic acid. In this specific case, only formic acid is required to produce the N-formyl derivative from Varenicline . The general reaction can be summarized as follows:

Varenicline+Formic AcidN Formyl Varenicline\text{Varenicline}+\text{Formic Acid}\rightarrow \text{N Formyl Varenicline}

This transformation highlights the susceptibility of amine-containing drugs to formylation, which can lead to reactive impurities that may compromise drug stability .

N-Formyl Varenicline retains some biological activity similar to its parent compound, Varenicline. Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors, which are involved in nicotine addiction. Although N-Formyl Varenicline may exhibit altered pharmacodynamics due to structural changes, its potential effects on receptor binding and activity require further investigation to fully understand its biological implications .

The primary synthesis method for N-Formyl Varenicline involves the exposure of Varenicline to formic acid under controlled conditions. This reaction is often facilitated by factors such as temperature and time, which can influence the extent of formylation. The process typically occurs during the storage of pharmaceutical formulations, where degradation pathways are activated by environmental conditions .

N-Formyl Varenicline is primarily studied in the context of pharmaceutical stability and degradation. Its formation is a concern in drug formulation as it can lead to reduced efficacy and safety profiles for medications intended for smoking cessation. Understanding its properties helps in developing better storage conditions and formulation strategies to minimize degradation and maintain drug integrity .

Interaction studies involving N-Formyl Varenicline focus on its reactivity with other compounds present in pharmaceutical formulations. Research indicates that N-Formyl impurities can arise from interactions with excipients or other active ingredients, leading to potential stability issues. The presence of reactive impurities like formaldehyde and formic acid highlights the need for comprehensive compatibility studies during formulation development .

Several compounds are structurally or functionally similar to N-Formyl Varenicline. These include:

  • Varenicline: The parent compound, serving as a smoking cessation aid.
  • N-Methyl Varenicline: Formed through a similar reaction involving methylation.
  • Edivoxetine: Another secondary amine that undergoes similar degradation pathways.
  • Bupropion: An antidepressant that shares some pharmacological properties but has a different mechanism of action.

Comparison Table

CompoundStructure TypeBiological ActivityStability Concerns
N-Formyl VareniclineFormylated AminePartial agonist at nicotinic receptorsDegradation affects efficacy
VareniclineAmino derivativePartial agonist at nicotinic receptorsSusceptible to formylation
N-Methyl VareniclineMethylated AmineSimilar receptor activityStability issues due to impurities
EdivoxetineSecondary AmineSelective norepinephrine reuptake inhibitorPotential for similar degradation
BupropionAminoketoneDopamine/norepinephrine reuptake inhibitorDifferent stability profile

N-Formyl Varenicline stands out due to its specific formation pathway from Varenicline and its implications for drug stability, highlighting the importance of monitoring such reactive impurities in pharmaceutical development .

XLogP3

0.7

Dates

Modify: 2023-08-15

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